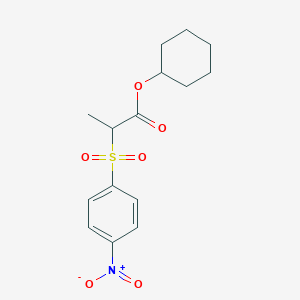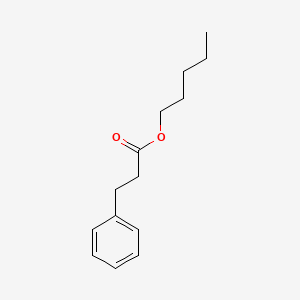
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol is a chemical compound that belongs to the class of polychlorinated naphthalenes This compound is characterized by the presence of four chlorine atoms and four thiol groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol typically involves the chlorination of naphthalene followed by the introduction of thiol groups. One common method involves the reaction of naphthalene with chlorine gas in the presence of a catalyst to form 2,3,6,7-tetrachloronaphthalene. This intermediate is then reacted with thiol-containing reagents under specific conditions to introduce the thiol groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and thiolation processes. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents, such as sodium hydroxide or ammonia, are employed for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, less chlorinated naphthalenes, and substituted naphthalenes with various functional groups.
Applications De Recherche Scientifique
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol involves its interaction with specific molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7-Tetrachloronaphthalene: Lacks the thiol groups and has different chemical properties.
1,4,5,8-Tetrachloronaphthalene: Similar structure but different positions of chlorine atoms.
Naphthalene-1,4,5,8-tetrathiol: Lacks the chlorine atoms and has different reactivity.
Uniqueness
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol is unique due to the presence of both chlorine and thiol groups, which impart distinct chemical properties and reactivity
Propriétés
Numéro CAS |
175789-64-7 |
|---|---|
Formule moléculaire |
C10H4Cl4S4 |
Poids moléculaire |
394.2 g/mol |
Nom IUPAC |
2,3,6,7-tetrachloronaphthalene-1,4,5,8-tetrathiol |
InChI |
InChI=1S/C10H4Cl4S4/c11-3-5(13)9(17)2-1(7(3)15)8(16)4(12)6(14)10(2)18/h15-18H |
Clé InChI |
MRDWGQRRTRULHO-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1S)Cl)Cl)S)C(=C(C(=C2S)Cl)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)





![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)





